molecular formula C16H11ClFN3O2 B5294441 N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5294441
M. Wt: 331.73 g/mol
InChI Key: MQZRVGDBCXDUNF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CBFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CBFO is a member of the oxadiazole family, which is a class of organic compounds that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that mediate inflammation and pain. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been found to inhibit the activity of LOX, which is an enzyme involved in the production of leukotrienes that contribute to inflammation and asthma. Furthermore, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins that promote cancer cell invasion and metastasis.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective effects. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory process. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been found to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments, including its high potency and specificity for various enzymes and signaling pathways. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective candidate for drug development. However, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the formulation and dosing of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide for clinical use.

Future Directions

There are several future directions for the research and development of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is to investigate the therapeutic potential of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to possess neuroprotective effects, which make it a promising candidate for the development of neuroprotective drugs. Another potential direction is to explore the use of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide as a chemopreventive agent for the prevention of cancer. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, which make it a promising candidate for the development of anticancer drugs. Additionally, further studies are needed to optimize the formulation and dosing of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide for clinical use, and to investigate its potential side effects and toxicity.

Synthesis Methods

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized by a multistep reaction involving the condensation of 4-chlorobenzylamine and 4-fluorobenzoyl chloride, followed by cyclization with triethylamine and phosphoryl chloride. The resulting intermediate product is then treated with sodium hydroxide to obtain the final product, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and anticancer properties. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to inhibit the activity of various enzymes, such as COX-2, LOX, and MMPs, which are involved in the inflammatory process and cancer progression. Additionally, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been found to possess antioxidant and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-12-5-1-10(2-6-12)9-19-15(22)16-20-14(21-23-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZRVGDBCXDUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

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